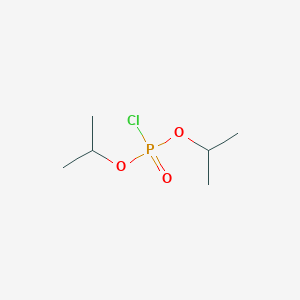

Diisopropyl chlorophosphate

説明

Synthesis Analysis

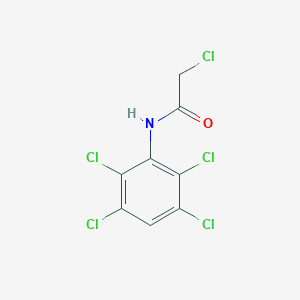

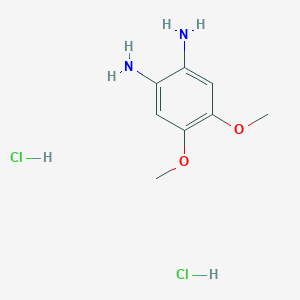

Diisopropyl chlorophosphate synthesis involves nucleophilic substitution reactions with anilines in acetonitrile, indicating a concentration-dependent process that suggests a concerted mechanism with predominant backside nucleophilic attack based on the observed deuterium kinetic isotope effects (Hoque & Lee, 2011).

Molecular Structure Analysis

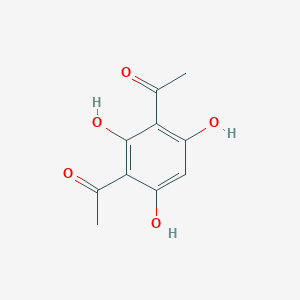

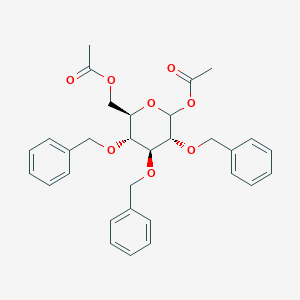

The molecular structure of related compounds, such as diisopropyl genistein-7-yl phosphate, has been determined through IR, NMR, HR MS, and X-ray single-crystal diffraction, showing significant intramolecular and intermolecular hydrogen bonding as well as π-π stacking interaction (Chen Xiao, 2010).

Chemical Reactions and Properties

Chemical reactions involving diisopropyl chlorophosphate demonstrate its ability to undergo an elimination reaction, forming propene and a framework bound isopropyl phosphorofluoridate ion, showcasing its reactivity and interaction with water and zeolites (Kanyi et al., 2009).

Physical Properties Analysis

The synthesis and storage stability of diisopropylfluorophosphate, a related compound, highlight the importance of storage conditions to prevent degradation, which is relevant for maintaining the integrity of diisopropyl chlorophosphate (Heiss et al., 2016).

Chemical Properties Analysis

The nucleophilic chemical reactions of diisopropyl phosphorofluoridate with zeolites reveal its interaction with water and the formation of isopropanol and isopropyl hydrogen phosphate, highlighting its chemical behavior and the effect of environmental factors on its reactivity (Kanyi et al., 2009).

科学的研究の応用

Proteolytic Activity Inhibition : Diisopropyl fluorophosphate was found to inhibit the proteolytic activity in Streptomyces albus enzyme. This resulted in a spectrum of Group A streptococcal cell wall polysaccharides with similar immunological determinants but differing in conjugated mucopeptide content (Schmidt, 1965).

Complement Activity Inhibition : Another study showed that Diisopropyl fluophosphate (DFP) inhibits the hemolytic activity of guinea pig complement in the presence of sensitized cells, affecting the first component, C′1 (Becker, 1956).

Environmental Contamination Concerns : A study highlighted that Diisopropylfluorophosphate (DFP) can cross-contaminate wells in a common 96-well plate zebrafish larvae exposure method. This finding is significant for experimental design in evaluating the toxicity of volatile and semi-volatile substances (Mundy, Mendieta, & Lein, 2021).

Mutagenicity and Safe Disposal : Diisopropyl fluorophosphate (DFP) was found to be safely degradable in buffers, water, and DMF solutions without mutagenic effects, making it a viable option for toxic enzyme inhibitor disposal (Lunn & Sansone, 1994).

Chemotherapy Potential : Diisopropyl (diiso-propoxyphosphoryl-methyl-sulfonyl-methyl)phosphonate was noted for its quasi-gauche conformation and potential chemotherapeutic action (Wong, Olmstead, & Gervay-Hague, 2007).

Detection of Organophosphates : A study revealed that synthesized low molecular weight fluorescent probes (LMFPs) show promise for organophosphate detection, with a detection limit of 1.1 ppm for diisopropyl chlorophosphate (Mia, Cragg, & Wallace, 2021).

Reversing Enantioselectivity in Organophosphorus Poisoning : Engineered diisopropyl fluorophosphatase mutants with reversed enantioselectivity and enhanced activity against organophosphorus nerve agents have significant implications for personal decontamination and organophosphorus poisoning applications (Melzer et al., 2009).

Effect on Kinesin-Dependent Microtubule Motility : Organophosphates like chlorpyrifos, chlorpyrifos-oxon, and diisopropylfluorophosphate were found to disrupt kinesin-dependent microtubule motility, potentially affecting axonal transport in eukaryotic cells (Gearhart et al., 2007).

Safety And Hazards

特性

IUPAC Name |

2-[chloro(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFGWNUUDBGEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180423 | |

| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropyl chlorophosphate | |

CAS RN |

2574-25-6 | |

| Record name | Bis(1-methylethyl) phosphorochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorochloridic acid, diisopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl Phosphorochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

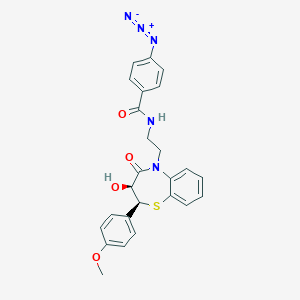

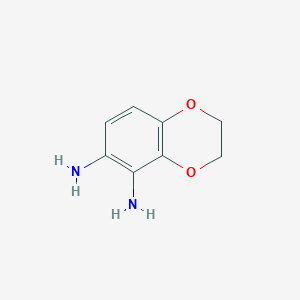

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![p-Ethylcalix[7]arene](/img/structure/B43631.png)